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An in-depth examination of the unintended biological impacts of the fungicide hexaconazole on

animal, plant, and microbial systems. This guide provides researchers, scientists, and drug

development professionals with a comprehensive overview of the current state of knowledge,

including quantitative toxicological data, detailed experimental methodologies, and visual

representations of affected signaling pathways and experimental workflows.

Executive Summary
Hexaconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture to control a

variety of fungal pathogens. Its mode of action involves the inhibition of ergosterol biosynthesis,

a crucial component of fungal cell membranes. However, the biochemical mechanisms targeted

by hexaconazole are not exclusive to fungi, leading to a range of off-target effects in non-fungal

organisms. This technical guide synthesizes the existing scientific literature on these

unintended consequences, presenting a detailed analysis of hexaconazole's impact on animal,

aquatic, and soil ecosystems. The data reveals a pattern of toxicity that includes hepatotoxicity,

genotoxicity, neurotoxicity, endocrine disruption, and developmental abnormalities across a

variety of species. This document aims to provide a thorough resource for understanding the

toxicological profile of hexaconazole beyond its intended fungicidal activity.

Off-Target Effects in Animalia
Hexaconazole exposure has been demonstrated to induce a spectrum of adverse effects in

various animal species, with the liver being a primary target organ.[1][2] Studies in rodents and

dogs have consistently shown that subchronic and chronic dietary administration of
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hexaconazole leads to increased liver weight, hepatocellular hypertrophy, and fatty infiltration.

[1][2]

Hepatotoxicity
In rats, dietary treatment with hexaconazole has been shown to induce a significant increase in

both absolute and relative liver weight.[3][4] This is often accompanied by a notable rise in

malondialdehyde (MDA) levels, indicating increased lipid peroxidation and oxidative stress.[3]

Concurrently, a reduction in the activity of antioxidant enzymes such as catalase (CAT) and

superoxide dismutase (SOD) has been observed.[3] Histopathological examinations of the liver

in rats exposed to hexaconazole have revealed centrilobular vein congestion, necrosis,

immune cell infiltration, cholestasis, and both microvesicular and macrovesicular steatosis.[5][6]

Biochemical analyses of blood from treated animals show significant increases in creatinine,

bilirubin, aspartate aminotransferase (ASAT), alanine aminotransferase (ALAT), and lactate

dehydrogenase (LDH) levels, further indicating organ toxicity.[5][6] In mice, similar effects of

increased liver weight and centrilobular fatty changes have been noted.[2] Studies in dogs

have also identified the liver as a target, with findings of fatty infiltration and increased liver

weights at certain dose levels.[1][2]

Genotoxicity
Hexaconazole has demonstrated genotoxic potential in both in vivo and in vitro mammalian cell

systems. The fungicide Conan 5FL, which contains hexaconazole, induced significant

increases in the frequency of chromosomal aberrations in mouse bone marrow cells and

human lymphocytes.[7][8] These aberrations included structural and numerical abnormalities

such as sister chromatid union, chromatid and chromosome breaks, fragments, dicentric and

ring chromosomes, and polyploidy.[7][8] Furthermore, a significant increase in the induction of

sister chromatid exchanges (SCEs) was observed at all tested concentrations compared to the

negative control.[7][8] While the replication index in human lymphocytes was unaffected, the

mitotic index was significantly decreased in both test systems, suggesting cytotoxic effects.[7]

[8] Studies in rats have also shown that hexaconazole can induce genotoxicity in the liver, as

indicated by an increase in the appearance of micronuclei in liver cells after prolonged

exposure.[4] In plant systems, hexaconazole has been shown to be genotoxic to the root

meristem cells of Triticum aestivum L., causing various chromosomal and mitotic abnormalities.

[9]
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Neurotoxicity
Evidence suggests that hexaconazole can exert neurotoxic effects. In humans, poisoning with

hexaconazole-containing products has been reported to cause neurological symptoms such as

trembling, jittering, and shaking.[10][11] In silico studies have indicated that hexaconazole has

the potential to interact with and disrupt the normal balance of acetylcholinesterase, a key

enzyme in the nervous system.[12] The binding energy of hexaconazole to

acetylcholinesterase was found to be comparable to that of known inhibitors like chlorpyrifos.

[12] Animal studies have shown that hexaconazole exposure can lead to behavioral

abnormalities in fish, which are indicative of neurotropic effects mediated by neurotransmitter

disruption.[13] Recent research on rats has demonstrated that sub-chronic exposure to

hexaconazole can significantly affect cognitive function, leading to a deterioration of learning

and memory ability, and induce oxidative stress in the brain.[14] Notable changes in

neurotransmitters were also observed, suggesting a disruption of nerve signaling.[14]

Endocrine Disruption
Hexaconazole is recognized as a potential endocrine disruptor.[15][16][17] As a member of the

azole class of chemicals, it is known to inhibit cytochrome P450 monooxygenase, which can

subsequently interfere with the hydroxylation of steroids and fatty acids.[18] In vitro studies

have shown that hexaconazole can inhibit testosterone production.[2] Molecular modeling

studies have demonstrated that hexaconazole has the potential to bind to sex hormone-binding

globulin (SHBG), a plasma carrier protein for androgens and estrogens, which could disrupt

normal endocrine function.[19][20] The binding score of hexaconazole to SHBG was found to

be significant, suggesting it may compete with native ligands.[19] Experimental studies have

also indicated that hexaconazole may disrupt the normal synthesis of steroidal hormones.[19]

Developmental and Reproductive Toxicity
The available data indicate an increased susceptibility of rat and rabbit fetuses to in utero

exposure to hexaconazole.[1] In developmental toxicity studies with both species, adverse

effects on the fetus, such as delayed ossification, an extra 14th rib in rats, and decreased fetal

weights in rabbits, occurred at dose levels lower than those causing maternal toxicity.[1]

However, in a two-generation reproduction study in rats, no increased susceptibility was

observed, with offspring effects only occurring at or above treatment levels that resulted in

parental toxicity.[1] In zebrafish, hexaconazole has been shown to induce developmental
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toxicities, including reduced viability and hatching rates, and phenotypic defects such as

smaller head and eyes, and enlarged pericardial edema.[21] These effects were associated

with apoptosis, DNA fragmentation, inflammation, and alterations of the Akt and MAPK

signaling pathways.[21]

Table 1: Quantitative Toxicological Data for Hexaconazole in Animals
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Species
Study
Duration

Endpoint
NOAEL
(mg/kg/day)

LOAEL
(mg/kg/day)

Observed
Effects at
LOAEL

Mouse 29 days

Body Weight

Decrease,

Hepatotoxicit

y

3.75 15

17% (M) and

14% (F)

decrease in

mean body

weight,

hepatotoxicity

.[1]

Mouse 2 years

Body Weight

Gain, Food

Efficiency

-
23.5 (M),

29.6 (F)

Decreased

body weight

gain and food

efficiency.[1]

Rat 2-generation

Parental

Systemic

Effects

1 5

Minimal liver

pathology

(fatty

infiltration).[1]

Rat 2-generation
Offspring

Effects
5 50

Decreased

pup body

weight gain,

decreased

litter size,

decreased

pup survival,

increased

liver weights,

fatty

infiltration.[1]

Rat
Development

al

Maternal

Toxicity
25 250

Decreased

body weight

gain and food

consumption.

[1]
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Dog 12 months Liver Effects 2 10

Fatty

infiltration of

the liver

(males) and

increased

liver weights

(females).[1]

Earthworm

(Eisenia

fetida)

48 hours
Acute Toxicity

(LC50)
-

8.62 µg/cm²

(S-

enantiomer),

22.35 µg/cm²

(R-

enantiomer)

Mortality.[22]

Off-Target Effects in Aquatic Organisms
Hexaconazole is moderately to highly toxic to a range of aquatic organisms.[13][15]

Fish
Studies on freshwater fish have demonstrated the toxicity of hexaconazole. For the fish species

Channa punctatus, the 96-hour LC50 value for hexaconazole was determined to be 103.27

µl/L, indicating high toxicity.[13] Another study on the same species reported a 96-hour LC50 of

80.0 mg/l.[23][24] Exposure to hexaconazole can lead to significant behavioral changes in fish,

including loss of balance, exhaustion, and respiratory distress, which are indicative of nervous

system disruption.[13] In zebrafish (Danio rerio), exposure to hexaconazole has been shown to

cause developmental toxicities, including neurotoxicity, cardiovascular toxicity, and

hepatotoxicity.[21] These developmental effects are linked to the induction of apoptosis and

inflammation, as well as the alteration of Akt and MAPK signaling pathways.[21]

Histopathological examination of zebrafish exposed to hexaconazole revealed vacuolization

and swelling in the liver.[25][26] Furthermore, long-term exposure of Channa punctatus and

Oreochromis mossambicus to hexaconazole has been reported to cause the overexpression of

some lower molecular weight proteins.[27]

Table 2: Quantitative Toxicological Data for Hexaconazole in Aquatic Organisms
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Species
Exposure
Duration

Endpoint Value Unit

Channa

punctatus
96 hours LC50 103.27 µl/L[13]

Channa

punctatus
96 hours LC50 80.0 mg/L[23][24]

Off-Target Effects in Soil Ecosystems
Hexaconazole can persist in the soil and has been shown to have detrimental effects on soil

microorganisms and invertebrates.[15]

Soil Microorganisms
The application of hexaconazole can negatively impact soil microbial communities. In paddy

soils, excessive application of hexaconazole has been shown to be harmful to soil

microorganisms, potentially reducing soil quality and increasing the risk of nitrogen loss.[28][29]

In both red and black paddy soils, hexaconazole transitorily decreased the populations of total

bacteria.[28][29] In black soil, a higher concentration of hexaconazole negatively affected

microbial biomass carbon (MBC) and soil basal respiration, while transitorily increasing nitrate

concentration and the population of ammonia-oxidizing bacteria.[28][29] In red soil, both tested

concentrations of the fungicide significantly, though transitorily, inhibited MBC and basal

respiration.[28][29] Another study found that the total microbial count was significantly affected

by hexaconazole, with bacteria being more susceptible than actinomycetes, and this effect

persisted for up to 21 days.[30][31] Hexaconazole was also found to strongly inhibit the

dehydrogenase system in soil bacteria, including nitrogen-fixing bacteria, which could impact

soil fertility.[30][31]

Earthworms
Hexaconazole is moderately toxic to earthworms.[15] Studies on the earthworm Eisenia fetida

have shown enantioselective toxicity, with the S-(+)-enantiomer being more acutely toxic than

the R-(-)-enantiomer.[22] The 48-hour LC50 values were 8.62 µg/cm² for S-(+)-HEX and 22.35

µg/cm² for R-(-)-HEX.[22] Exposure to hexaconazole can also induce oxidative stress in

earthworms, with the S-(+)-enantiomer having a greater influence on the levels of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 18 Tech Support

https://climexhandbook.w.uib.no/2019/11/06/soil-microbial-biomass-c-n-and-p/
https://bio-protocol.org/en/bpdetail?id=4226&type=0
https://www.revvity.com/product/htrf-andro-receptor-kit-500-pts-64andrpeg
https://www.rndsystems.com/products/cometassay-assay-principle
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd-tg422-2015.pdf
https://www.oecd.org/en/publications/test-no-408-repeated-dose-90-day-oral-toxicity-study-in-rodents_9789264070707-en.html
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd-tg422-2015.pdf
https://www.oecd.org/en/publications/test-no-408-repeated-dose-90-day-oral-toxicity-study-in-rodents_9789264070707-en.html
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd-tg422-2015.pdf
https://www.oecd.org/en/publications/test-no-408-repeated-dose-90-day-oral-toxicity-study-in-rodents_9789264070707-en.html
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd-tg422-2015.pdf
https://www.oecd.org/en/publications/test-no-408-repeated-dose-90-day-oral-toxicity-study-in-rodents_9789264070707-en.html
https://www.oecd.org/en/publications/2018/06/test-no-414-prenatal-developmental-toxicity-study_g1gh293d.html
https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://www.oecd.org/en/publications/2018/06/test-no-414-prenatal-developmental-toxicity-study_g1gh293d.html
https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://www.rndsystems.com/products/cometassay-assay-principle
https://pubmed.ncbi.nlm.nih.gov/12878050/
https://pubmed.ncbi.nlm.nih.gov/12878050/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


malondialdehyde, cytochrome P450, and 8-hydroxy-2-deoxyguanosine.[22] Transcriptome

sequencing revealed that the S-(+)-enantiomer had a more significant impact on steroid

biosynthesis, arachidonic acid metabolism, and cell cycle processes.[22]

Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in this guide. These

protocols are based on standardized guidelines and published research methodologies.

Repeated Dose 90-Day Oral Toxicity Study in Rodents
(based on OECD Guideline 408)
This study provides information on the possible health hazards likely to arise from repeated

exposure to a substance over a prolonged period.[4][8][12][16][29]

Test Animals: Typically, young, healthy adult rats are used. At least 10 males and 10 females

are used per dose group.

Dose Administration: The test substance is administered orally, daily for 90 days. This can be

done via gavage, mixed in the diet, or dissolved in drinking water. At least three dose levels

and a control group are used.

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and

food/water consumption are recorded weekly. Ophthalmoscopic examination, hematology,

clinical biochemistry, and urinalysis are performed at specified intervals.

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organ

weights are recorded. Histopathological examination is performed on the liver, kidneys, and

other target organs identified during the study.

Prenatal Developmental Toxicity Study (based on OECD
Guideline 414)
This study is designed to provide information on the effects of prenatal exposure on the

pregnant animal and the developing embryo and fetus.[3][19][30]

Test Animals: Pregnant rodents (usually rats) or rabbits are used.
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Dose Administration: The test substance is administered daily, typically from implantation to

the day before the scheduled caesarean section.

Maternal Observations: Females are observed for clinical signs of toxicity, and body weight is

recorded regularly.

Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and

the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and

dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral,

and skeletal abnormalities.

Chromosomal Aberration Test in Mammalian Bone
Marrow Cells (based on OECD Guideline 475)
This in vivo test identifies substances that cause structural chromosome aberrations in the

bone marrow cells of animals.[32][33]

Test Animals: Mice, rats, or Chinese hamsters are commonly used.

Dose Administration: The test substance is administered to the animals, usually via oral

gavage or intraperitoneal injection.

Metaphase Arrest: Prior to sacrifice, animals are treated with a metaphase-arresting agent

like colchicine to accumulate cells in metaphase.

Cell Harvesting and Preparation: Bone marrow is flushed from the femurs and/or tibias. The

cells are then treated with a hypotonic solution, fixed, and spread onto microscope slides.

Analysis: Slides are stained, and metaphase cells are analyzed under a microscope for

chromosomal aberrations, such as breaks, gaps, and rearrangements.

Ames Test for Mutagenicity (based on OECD Guideline
471)
The Ames test is a bacterial reverse mutation assay to detect gene mutations.[31][34][35][36]

[37]
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Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-

existing mutations that render them unable to synthesize an essential amino acid (e.g.,

histidine) are used.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 mix), typically derived from rat liver, to detect mutagens that require

metabolic activation.

Procedure: The bacterial tester strains are exposed to the test substance at various

concentrations. The mixture is then plated on a minimal agar medium lacking the essential

amino acid.

Scoring: The number of revertant colonies (colonies that have regained the ability to

synthesize the amino acid) is counted after incubation. A substance is considered mutagenic

if it causes a dose-dependent increase in the number of revertant colonies compared to the

control.

Comet Assay (Single Cell Gel Electrophoresis) for DNA
Damage
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][7]

[15][18][23]

Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., liver,

blood).

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto

a microscope slide.

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins,

leaving behind the nuclear DNA (nucleoids).

Electrophoresis: The slides are placed in an electrophoresis chamber and subjected to an

electric field. Damaged DNA (fragments) will migrate away from the nucleus, forming a

"comet tail."

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 18 Tech Support

http://www.mcgillradiobiology.ca/wp-content/uploads/2015/06/The-Comet-Assay-Experimental-Protocol.pdf
https://www.creative-diagnostics.com/comet-assay-for-the-detection-of-dna-breaks-protocol.htm
https://www.rndsystems.com/products/cometassay-assay-principle
https://experiments.springernature.com/articles/10.1038/s41596-022-00754-y
https://bio-protocol.org/en/bpdetail?id=4226&type=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized using a

fluorescence microscope. The extent of DNA damage is quantified by measuring the length

and intensity of the comet tail.

Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to determine the potential of a substance to inhibit the enzyme

acetylcholinesterase, a biomarker for neurotoxicity.[2][26][38][39][40]

Enzyme and Substrate: Purified AChE and a suitable substrate (e.g., acetylthiocholine) are

used.

Procedure: The enzyme is incubated with the test substance at various concentrations. The

substrate is then added, and the rate of its hydrolysis by AChE is measured. The product of

the reaction is typically quantified spectrophotometrically.

Inhibition Calculation: The percentage of AChE inhibition is calculated by comparing the

enzyme activity in the presence of the test substance to the activity of a control without the

substance.

Determination of Soil Microbial Biomass Carbon (MBC)
by Fumigation-Extraction
This method is used to quantify the carbon content of the microbial biomass in soil.[9][13][14]

[27][41]

Sample Preparation: A soil sample is divided into two subsamples.

Fumigation: One subsample is fumigated with chloroform vapor for 24 hours to lyse the

microbial cells. The other subsample is not fumigated and serves as a control.

Extraction: Both the fumigated and non-fumigated soil samples are extracted with a salt

solution (e.g., 0.5 M K2SO4).

Carbon Analysis: The amount of organic carbon in the extracts is determined using a total

organic carbon (TOC) analyzer.
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Calculation: The microbial biomass carbon is calculated as the difference in extractable

carbon between the fumigated and non-fumigated samples, divided by a correction factor

(kEC) to account for incomplete extraction.

Gas Chromatography-Mass Spectrometry (GC-MS) for
Hexaconazole Residue Analysis
This is a common analytical method for the quantification of pesticide residues in various

matrices.[42][43][44][45]

Sample Extraction: The sample (e.g., soil, water, tissue) is extracted with an appropriate

organic solvent (e.g., acetonitrile, hexane/acetone).

Clean-up: The extract is purified to remove interfering substances using techniques like

solid-phase extraction (SPE) or column chromatography.

GC-MS Analysis: The cleaned-up extract is injected into a gas chromatograph, where the

components are separated based on their volatility and interaction with the stationary phase

of the GC column. The separated components then enter the mass spectrometer, where they

are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify

and quantify hexaconazole.
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Figure 1: Overview of Hexaconazole's Off-Target Signaling Impacts.
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Figure 2: Workflow for Assessing Hexaconazole-Induced Hepatotoxicity.
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Figure 3: General Workflow for Genotoxicity Assessment of Hexaconazole.

Conclusion
The comprehensive data presented in this technical guide clearly demonstrate that

hexaconazole, while an effective fungicide, exhibits a wide range of off-target toxicities in non-

fungal organisms. The observed effects, spanning hepatotoxicity, genotoxicity, neurotoxicity,

endocrine disruption, and developmental abnormalities, underscore the need for a thorough

understanding of its environmental and health impacts. The quantitative data and detailed

experimental protocols provided herein serve as a valuable resource for researchers,
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scientists, and drug development professionals in assessing the risks associated with

hexaconazole exposure and in guiding future research and regulatory decisions. A continued

focus on the molecular mechanisms underlying these off-target effects is crucial for the

development of safer and more specific pest control agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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